(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol

Enantiomeric excess Chiral purity Mirabegron synthesis

(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol (CAS 223673-34-5) is a chiral β-amino alcohol with the molecular formula C₁₆H₁₈N₂O₃ and a molecular weight of 286.33 g/mol. It serves as the penultimate intermediate in the synthesis of mirabegron, a selective β3-adrenoceptor agonist approved for overactive bladder, and is also utilized in the preparation of (aminothiazolyl)acetanilide derivatives for diabetes research.

Molecular Formula C16H18N2O3
Molecular Weight 286.33
CAS No. 223673-34-5
Cat. No. B3023410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol
CAS223673-34-5
Molecular FormulaC16H18N2O3
Molecular Weight286.33
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)[N+](=O)[O-])O
InChIInChI=1S/C16H18N2O3/c19-16(14-4-2-1-3-5-14)12-17-11-10-13-6-8-15(9-7-13)18(20)21/h1-9,16-17,19H,10-12H2/t16-/m0/s1
InChIKeyGXTZAIGFWQRDSQ-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol (CAS 223673-34-5): Procurement-Grade Chiral Intermediate for β3-Adrenoceptor Agonist Synthesis


(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol (CAS 223673-34-5) is a chiral β-amino alcohol with the molecular formula C₁₆H₁₈N₂O₃ and a molecular weight of 286.33 g/mol [1]. It serves as the penultimate intermediate in the synthesis of mirabegron, a selective β3-adrenoceptor agonist approved for overactive bladder, and is also utilized in the preparation of (aminothiazolyl)acetanilide derivatives for diabetes research [2]. Its (R)-configured stereocenter is essential for downstream biological activity [3].

Why Simple Analogs Cannot Replace (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol in Mirabegron Synthesis


Substituting (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol with a structurally similar analog fundamentally compromises the synthetic route to mirabegron and related β3-agonists. The 4-nitrophenyl group is not an inert spectator; it is the precise site for subsequent chemoselective reduction to the corresponding 4-amino derivative [1]. Using an analog lacking this nitro group—such as the corresponding 4-amino or unsubstituted phenethylamine—bypasses the required reduction step and introduces an incorrect functional group that cannot be corrected downstream . Furthermore, the (R)-stereochemistry is rigorously defined; any racemization or use of the (S)-enantiomer would yield an enantiomeric impurity that, after final coupling, results in an inactive stereoisomer of mirabegron, necessitating costly re-purification [2]. Class-level substitutions (e.g., alternative β-amino alcohols) lack the requisite electronic properties for efficient reduction kinetics, leading to lower yields and impurity profiles that fail regulatory specifications.

Quantitative Comparative Evidence for Selecting (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol


Stereochemical Fidelity: ≥99% ee vs. 98% ee in Comparator

Commercial specifications for (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol require enantiomeric excess (ee) of ≥99% [1]. In contrast, the structurally simpler (R)-2-amino-1-phenylethanol, a potential alternative amino alcohol building block, is routinely supplied at 98% ee . This 1% difference in optical purity translates to a 50% reduction in the (S)-enantiomer impurity burden (1% vs. 2% of the minor enantiomer), which is critical for maintaining stereochemical integrity through subsequent amide coupling steps.

Enantiomeric excess Chiral purity Mirabegron synthesis

Synthetic Yield: 58% Overall Route Yield from Protected Diol

A published route from (R)-1-phenylethane-1,2-diol via tosylation and subsequent reaction with 4-nitrophenethylamine yields (R)-2-((4-nitrophenethyl)amino)-1-phenylethanol in a 58% overall yield over three steps [1]. This compares favorably to alternative routes using (R)-mandelic acid with borane reduction, which are reported to be operationally complex and cost-prohibitive for large-scale use [2]. The 58% yield represents a benchmark for evaluating supplier process efficiency.

Synthesis yield Process chemistry Mirabegron intermediate

Chemoselective Reduction: Nitro Group Enables One-Step Conversion to 4-Amino Analog

The 4-nitrophenyl moiety in the target compound undergoes quantitative reduction to the corresponding 4-amino group using iron powder under catalytic conditions, enabling direct conversion to (R)-2-((4-aminophenethyl)amino)-1-phenylethanol [1]. This contrasts with alternative intermediates that lack this reactive handle; for instance, the 4-amino analog (CAS 391901-45-4) cannot be directly converted back to the nitro compound and is therefore unsuitable as a starting material for routes requiring nitro group protection or late-stage functionalization .

Nitro reduction Chemoselectivity Mirabegron synthesis

Purity Specification: 98% Base Purity with ≤0.5% Single Impurity

Standard commercial specifications for (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol require ≥98% purity by HPLC, with total impurities ≤1.0% and any single impurity ≤0.5% [1]. This stringent impurity control is comparable to that of the hydrochloride salt form (CAS 521284-21-9), which also specifies ≥98% purity . The tight single-impurity limit is particularly critical for a penultimate intermediate, as any unidentified impurity may carry through to the final API and exceed ICH Q3A thresholds.

Chemical purity Impurity profile Pharmaceutical intermediate

Regulatory Recognition: Listed as Mirabegron EP Impurity F

(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is officially designated as Mirabegron EP Impurity F in the European Pharmacopoeia [1]. This regulatory recognition confers dual utility: it serves not only as a synthetic intermediate but also as a certified reference standard for impurity profiling in ANDA submissions . In contrast, structurally related analogs such as (R)-2-((4-aminophenethyl)amino)-1-phenylethanol are listed as EP Impurity H, which arises at a different synthetic stage and has distinct analytical requirements .

Pharmaceutical impurity Regulatory reference standard Mirabegron

Physical Form: Crystalline Solid with Defined Melting Range

The free base of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is a crystalline solid with a reported melting point of approximately 80-84 °C . This crystallinity contrasts with the hydrochloride salt (CAS 521284-21-9), which is described as an off-white to light yellow solid without a defined melting range in standard vendor specifications . A crystalline free base offers advantages in isolation and purification via recrystallization, enabling removal of colored impurities without resorting to chromatography.

Crystallinity Physical characterization Intermediate handling

Primary Application Scenarios for (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol in Pharmaceutical Development


GMP Synthesis of Mirabegron API

As the penultimate intermediate in mirabegron synthesis, (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is reduced to the 4-amino analog and subsequently coupled with 2-aminothiazole-4-acetic acid to yield the final drug substance [1]. The ≥99% ee specification ensures that the final API meets USP/EP stereochemical purity requirements without additional chiral separation [2].

Analytical Reference Standard for ANDA Submissions

Because this compound is officially designated as Mirabegron EP Impurity F, it is procured as a certified reference standard for HPLC method development and validation in generic drug applications [1]. Its availability in high purity (≥98%) with documented impurity profiles supports robust method transfer to QC laboratories [2].

Synthesis of (Aminothiazolyl)acetanilide Derivatives for Diabetes Research

The free amino group in (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol can be coupled with activated carboxylic acids to produce (aminothiazolyl)acetanilide derivatives, a class of compounds under investigation for diabetes treatment [1]. The defined (R)-stereochemistry is critical for target binding in these analogs [2].

Chiral Building Block for β3-Adrenoceptor Agonist Library Synthesis

The compound serves as a versatile chiral scaffold for the preparation of diverse β3-adrenoceptor agonists through variation of the acylating agent [1]. The crystalline free base form facilitates purification of the final library members, reducing analytical burden in structure-activity relationship (SAR) studies [2].

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